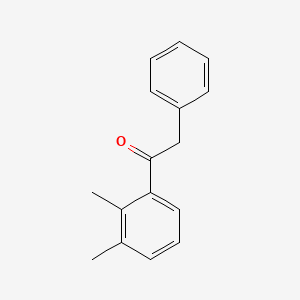
4-(Bis(4-chlorophenyl)methyl)piperazine-1-carbonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Bis(4-chlorophenyl)methyl)piperazine-1-carbonyl chloride is a chemical compound that belongs to the class of organic compounds known as piperazines. Piperazines are characterized by a six-membered ring containing two nitrogen atoms at opposite positions. This particular compound features a bis(4-chlorophenyl)methyl group attached to the piperazine ring, and a carbonyl chloride (acyl chloride) functional group at the 1-position of the piperazine ring.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with 4-chlorobenzaldehyde and piperazine.
Reaction Steps:
Formation of Schiff Base: The 4-chlorobenzaldehyde is first reacted with piperazine to form a Schiff base.
Reduction: The Schiff base is then reduced to form the corresponding amine.
Chloroformylation: The amine is subsequently treated with phosgene to introduce the carbonyl chloride group, resulting in the final product.
Industrial Production Methods:
Batch Process: The synthesis is often carried out in a batch process, where the reactants are added sequentially in controlled amounts to ensure the desired product is obtained.
Purification: The final product is purified through recrystallization or column chromatography to achieve the required purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving the conversion of the piperazine ring to its corresponding N-oxide.
Reduction: Reduction reactions can be performed to convert the carbonyl chloride group to a carboxylic acid.
Substitution: Substitution reactions can occur at the piperazine nitrogen atoms, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and amines are used for substitution reactions.
Major Products Formed:
N-oxide: Resulting from oxidation reactions.
Carboxylic Acid: Resulting from reduction of the carbonyl chloride group.
Substituted Derivatives: Resulting from substitution reactions at the piperazine nitrogen atoms.
Applications De Recherche Scientifique
4-(Bis(4-chlorophenyl)methyl)piperazine-1-carbonyl chloride has various applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals.
Biology: The compound can be used as a probe in biological studies to investigate the interaction of piperazine derivatives with biological targets.
Medicine: It serves as a precursor in the synthesis of potential therapeutic agents, including antipsychotics and antihistamines.
Industry: It is utilized in the development of new materials and polymers with specific properties.
Mécanisme D'action
The mechanism by which 4-(Bis(4-chlorophenyl)methyl)piperazine-1-carbonyl chloride exerts its effects involves its interaction with molecular targets and pathways:
Molecular Targets: The compound may interact with receptors or enzymes in biological systems, leading to modulation of their activity.
Pathways: The specific pathways involved depend on the biological context, but may include neurotransmitter systems, inflammatory responses, or metabolic processes.
Comparaison Avec Des Composés Similaires
4-(Bis(4-chlorophenyl)methyl)piperazine: Similar structure but lacks the carbonyl chloride group.
4-(Bis(4-chlorophenyl)methyl)piperazine-1-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carbonyl chloride group.
4-(Bis(4-chlorophenyl)methyl)piperazine-1-sulfonyl chloride: Similar structure but with a sulfonyl chloride group instead of a carbonyl chloride group.
Propriétés
Formule moléculaire |
C18H17Cl3N2O |
|---|---|
Poids moléculaire |
383.7 g/mol |
Nom IUPAC |
4-[bis(4-chlorophenyl)methyl]piperazine-1-carbonyl chloride |
InChI |
InChI=1S/C18H17Cl3N2O/c19-15-5-1-13(2-6-15)17(14-3-7-16(20)8-4-14)22-9-11-23(12-10-22)18(21)24/h1-8,17H,9-12H2 |
Clé InChI |
ZDHHPVMWPIZQKC-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCN1C(C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Cl)C(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


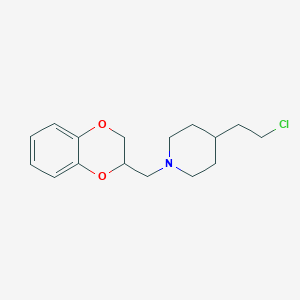

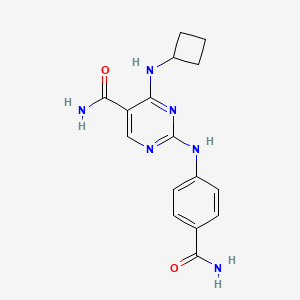
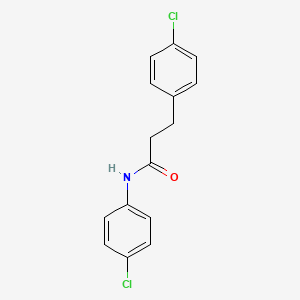

![propan-2-yl 2-amino-5,7-dihydro-4H-thieno[2,3-c]pyran-3-carboxylate](/img/structure/B15356206.png)
![7-Methoxy-1-(2-methoxyethyl)pyrrolo[3,2-b]pyridine](/img/structure/B15356214.png)
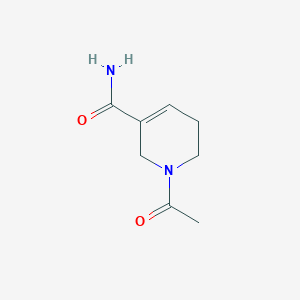
![tert-butyl N-[2-(tert-butylamino)ethyl]carbamate](/img/structure/B15356225.png)




